N-(4-methylphenyl)-N'-8-quinolinylurea
Description
N-(4-Methylphenyl)-N'-8-quinolinylurea is a urea derivative featuring a 4-methylphenyl group and an 8-quinolinyl moiety. Ureas are characterized by their –NH–CO–NH– backbone, which enables strong hydrogen-bonding interactions. Such structural features make this compound relevant in pharmaceutical and materials science research, particularly in contexts requiring molecular recognition or enzyme inhibition .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-quinolin-8-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-14(10-8-12)19-17(21)20-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOTAHBAMTMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Comparison with N-(4-Cyanophenyl)-N'-phenylurea (C₁₄H₁₁N₃O):
- Substituents: The 4-cyanophenyl group in N-(4-cyanophenyl)-N'-phenylurea introduces an electron-withdrawing cyano (–CN) group, contrasting with the electron-donating methyl (–CH₃) group in N-(4-methylphenyl)-N'-8-quinolinylurea.
- However, the methyl group may enhance membrane permeability in biological systems .
- Hydrogen Bonding: Both compounds retain the urea backbone, enabling dual NH hydrogen-bond donor capacity. This feature is critical for interactions with biological targets or crystal packing .
Table 1: Substituent and Functional Group Comparison
Functional Group Variations: Urea vs. Sulfonamide
Comparison with N-(4-phenoxyphenyl)quinoline-8-sulfonamide (C₂₁H₁₅N₂O₃S):
- Functional Group : The sulfonamide (–SO₂NH–) group in the latter replaces the urea (–NH–CO–NH–) group. Sulfonamides exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13–15), influencing their ionization state under physiological conditions.
- Biological Activity : Sulfonamides are historically associated with antimicrobial activity, while ureas are more commonly explored as kinase or enzyme inhibitors due to their hydrogen-bonding versatility .
- Crystal Packing: Both compounds contain a quinoline ring, facilitating π–π stacking. However, urea’s NH groups may promote denser hydrogen-bonded networks compared to sulfonamides .
Aromatic Interactions and Crystal Packing
For this compound, similar interactions likely govern its solid-state structure:
- π–π Stacking: The quinoline moiety may engage in face-to-face stacking with aromatic systems, as seen in halophenyl imidazole-4-imines (dihedral angles ~56°) .
- Hydrogen Bonding : Urea’s NH groups could form C–H⋯O or N–H⋯N bonds, creating layered or chain-like architectures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
